(S)-2-amino-3-cyclohexylpropanoic acid
CAS No.: 27527-05-5
VCID: VC21538176
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol
* For research use only. Not for human or veterinary use.

Description |
(S)-2-Amino-3-cyclohexylpropanoic acid, also known as 3-cyclohexyl-L-alanine, is a chiral amino acid derivative. It is characterized by a cyclohexyl group attached to the alpha carbon of the amino acid backbone, which contributes to its unique steric and electronic properties. This compound has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities, particularly in relation to neurotransmitter systems and enzyme interactions. Biological ActivityResearch on (S)-2-amino-3-cyclohexylpropanoic acid suggests that it may interact with neurotransmitter receptors, potentially modulating pathways related to neurological functions. The compound's ability to influence synaptic transmission positions it as a candidate for treating conditions such as neurological disorders. Neurotransmitter InteractionStudies indicate that (S)-2-amino-3-cyclohexylpropanoic acid could enhance glutamate release, suggesting a role in excitatory neurotransmission. This interaction with neurotransmitter systems makes it a valuable compound for further investigation in neurological research. Enzyme InteractionWhile specific enzyme inhibition data for (S)-2-amino-3-cyclohexylpropanoic acid is limited, its structural similarity to other amino acids suggests potential inhibitory properties. This could be relevant in developing therapeutic agents targeting specific biological pathways. Applications in Medicinal ChemistryThe potential applications of (S)-2-amino-3-cyclohexylpropanoic acid in drug development are significant:
Synthesis and Chemical Reactivity(S)-2-Amino-3-cyclohexylpropanoic acid can be synthesized through various methods, often involving the use of chiral catalysts to ensure the correct stereochemistry. The compound's amino and carboxylic acid groups participate in nucleophilic substitution reactions and esterification or amide formation, respectively. |
---|---|
CAS No. | 27527-05-5 |
Product Name | (S)-2-amino-3-cyclohexylpropanoic acid |
Molecular Formula | C9H17NO2 |
Molecular Weight | 171.24 g/mol |
IUPAC Name | (2S)-2-amino-3-cyclohexylpropanoic acid |
Standard InChI | InChI=1S/C9H17NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h7-8H,1-6,10H2,(H,11,12)/t8-/m0/s1 |
Standard InChIKey | ORQXBVXKBGUSBA-QMMMGPOBSA-N |
Isomeric SMILES | C1CCC(CC1)C[C@@H](C(=O)O)N |
SMILES | C1CCC(CC1)CC(C(=O)O)N |
Canonical SMILES | C1CCC(CC1)CC(C(=O)O)N |
Synonyms | (S)-2-amino-3-cyclohexylpropanoicacid;27527-05-5;L-Cyclohexylalanine;L-3-Cyclohexylalanine;3-Cyclohexyl-L-alanine;BETA-CYCLOHEXYL-ALANINE;(2S)-2-amino-3-cyclohexylpropanoicacid;(S)-2-Amino-3-cyclohexylpropionicacid;CHEMBL383208;SBB065823;Cyclohexylalanine;3-cyclohexylalanine;2-AMINO-3-CYCLOHEXYL-PROPIONICACID;beta-cyclohexylalanine;PubChem5760;AC1LEHTM;L-beta-Cyclohexylalanine;AC1Q5QKA;Maybridge4_003592;SCHEMBL123134;AC1Q4U81;MolPort-000-146-220;ORQXBVXKBGUSBA-QMMMGPOBSA-N;HMS1531D06;ANW-75380 |
PubChem Compound | 712421 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume